molecular formula C13H18BrN B2969657 1-Benzyl-3-bromo-5-methylpiperidine CAS No. 1935400-29-5

1-Benzyl-3-bromo-5-methylpiperidine

Cat. No.: B2969657
CAS No.: 1935400-29-5
M. Wt: 268.198
InChI Key: JEQDMOASKCNUBD-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-methylpiperidine is a chemical compound with the molecular formula C13H18BrN and a molecular weight of 268.19 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a benzyl group, a bromine atom, and a methyl group on the piperidine ring makes this compound unique and of interest in various fields of research.

Preparation Methods

The synthesis of 1-Benzyl-3-bromo-5-methylpiperidine can be achieved through several synthetic routes. One common method involves the bromination of 1-benzyl-5-methylpiperidine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-bromo-5-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to remove the bromine atom and introduce hydrogen.

Common reagents and conditions used in these reactions vary depending on the desired product. For example, substitution reactions may require the presence of a base like sodium hydroxide, while oxidation reactions may require acidic or basic conditions.

Scientific Research Applications

1-Benzyl-3-bromo-5-methylpiperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-5-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the benzyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions.

Comparison with Similar Compounds

1-Benzyl-3-bromo-5-methylpiperidine can be compared with other similar compounds, such as:

    1-Benzyl-3-chloro-5-methylpiperidine: Similar structure but with a chlorine atom instead of bromine.

    1-Benzyl-3-iodo-5-methylpiperidine: Similar structure but with an iodine atom instead of bromine.

    1-Benzyl-3-fluoro-5-methylpiperidine: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs.

Properties

IUPAC Name

1-benzyl-3-bromo-5-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-7-13(14)10-15(8-11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDMOASKCNUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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